6-Iodo-4-(pyrrolidin-1-yl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGIEEBWLOOZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Iodo 4 Pyrrolidin 1 Yl Quinazoline Analogues
Foundational Synthetic Routes for Quinazoline (B50416) Derivatives
The construction of the 6-iodo-4-(pyrrolidin-1-yl)quinazoline core relies on a series of well-established synthetic transformations. These foundational routes typically involve the sequential or convergent assembly of the quinazoline ring system, followed by the introduction of the key iodo and pyrrolidinyl functional groups.
Strategic Introduction of Nitrogen Nucleophiles at the C-4 Position
A common and effective strategy for introducing the pyrrolidine (B122466) moiety at the C-4 position of the quinazoline ring involves the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically starts with a 2,4-dichloroquinazoline (B46505) precursor. nih.gov Due to the electronic properties of the quinazoline ring, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. nih.gov
Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the carbon atom at the C-4 position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic. nih.gov This inherent reactivity allows for the regioselective displacement of the chlorine atom at C-4 by a variety of amine nucleophiles, including pyrrolidine. nih.govnih.gov The reaction is often carried out under various conditions, consistently yielding the 2-chloro-4-(pyrrolidin-1-yl)quinazoline (B2792734) intermediate. nih.gov This intermediate can then be subjected to further transformations to arrive at the desired product.
Directed Halogenation Techniques for C-6 Iodination
The introduction of an iodine atom at the C-6 position of the quinazoline core is a critical step in the synthesis of the target compound and its analogues. This functionalization is often achieved through electrophilic aromatic substitution reactions. One common precursor for this transformation is a quinazoline derivative bearing an activating group that directs the incoming electrophile to the desired position.
Direct C-H iodination protocols have been developed for various heterocyclic systems, including quinolines and quinolones, which are structurally related to quinazolines. scispace.com These methods often employ radical-based mechanisms or electrophilic iodinating agents to achieve regioselective iodination. scispace.com While specific protocols for the direct C-6 iodination of 4-(pyrrolidin-1-yl)quinazoline (B15393343) are not extensively detailed in the provided context, the principles of directed halogenation are broadly applicable. The synthesis of various 6-iodoquinazoline (B1454157) derivatives has been reported, indicating the feasibility of this transformation. researchgate.netnih.govrsc.orgrsc.org For instance, the synthesis of 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one involves the reaction of 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one with formamide, showcasing a method to incorporate the iodo group at the 6-position. researchgate.net
Elaboration of the Pyrrolidine Moiety within Quinazoline Structures
The pyrrolidine ring itself can be a point of diversification. While the primary focus is often on transformations at other positions of the quinazoline core, modifications to the pyrrolidine moiety can also be envisioned. These could include the introduction of substituents on the pyrrolidine ring before its attachment to the quinazoline core or post-synthetic modifications. Such strategies allow for the fine-tuning of the molecule's steric and electronic properties. The synthesis of a range of 4-position substituted quinazoline compounds, including those with pyrrolidinyl groups, highlights the versatility of this position for introducing diverse functionalities. nih.gov
Advanced and Catalytic Synthetic Approaches
Modern synthetic organic chemistry offers a powerful toolkit of catalytic methods that enable more efficient and versatile construction and functionalization of complex molecules like this compound. These advanced approaches often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the C-6 Position
The presence of the iodine atom at the C-6 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. nih.govmdpi.com The Suzuki-Miyaura reaction, in particular, is a powerful tool for forming new carbon-carbon bonds. wikipedia.orgnih.govlibretexts.org This reaction involves the coupling of the 6-iodoquinazoline derivative with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orgnih.gov
This methodology has been successfully applied to a variety of 6-iodoquinazoline derivatives to synthesize aryl- and arylvinyl-substituted quinazolines. nih.gov For example, the Suzuki-Miyaura cross-coupling of 4-amino-6-iodoquinazoline with furfurylboronic acid has been utilized in the synthesis of precursors for pharmaceutically active molecules. nih.gov The reaction conditions can be tuned by varying the palladium catalyst, ligands, base, and solvent to optimize the yield and scope of the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones | arylboronic acids | Not specified | 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones | 77-91 | nih.gov |
| 4-amino-6-iodoquinazoline | furfurylboronic acid | 10% Pd/C, triethylamine, ethanol, reflux | 4-anilino-6-furfurylquinazoline | Not specified | nih.gov |
| 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | aryl-, heteroaryl-, and alkylboronic acids | PdCl2(dcpf), K3PO4, dioxane, r.t. | 2-cyclopropyl-6-phenyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Not specified | nih.gov |
Copper-Catalyzed Transformations and Oxidative Cyclizations
Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods in the synthesis of nitrogen-containing heterocycles. chim.itrsc.orgorganic-chemistry.org Copper catalysts can promote a variety of transformations, including Ullmann-type couplings and oxidative cyclizations, which are relevant to the synthesis of the quinazoline core. organic-chemistry.org
For instance, a ligand-free copper-catalyzed approach has been developed for the synthesis of quinazoline derivatives from readily available substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org This cascade reaction involves a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org While not directly applied to this compound in the provided context, such methodologies could be adapted for its synthesis.
Oxidative cyclization is another powerful strategy for constructing the quinazoline ring. nih.govnih.govrsc.org These reactions often involve the formation of the heterocyclic ring through an oxidative process, sometimes promoted by copper catalysts or other oxidizing agents. chim.itnih.govnih.govrsc.org For example, a K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been developed to synthesize quinazolinones without the need for a transition metal catalyst. nih.gov Bio-inspired catalytic systems, such as laccase/DDQ, have also been employed for the aerobic oxidative synthesis of quinazolinones. rsc.org These advanced methods offer green and efficient routes to the quinazoline scaffold, which can then be further functionalized to yield compounds like this compound.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
| Ullmann-Type Coupling and Aerobic Oxidation | (2-bromophenyl)methylamines and amides | CuI, K2CO3, 2-propanol, 110°C, air | Quinazoline derivatives | organic-chemistry.org |
| PIFA-initiated Oxidative Cyclization | 2-(3-butenyl)quinazolin-4(3Н)-ones | PIFA, 2,2,2-trifluoroethanol, 0 °С | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | nih.gov |
| K2S2O8-promoted Oxidative Tandem Cyclization | primary alcohols and 2-aminobenzamides | K2S2O8, undivided electrolytic conditions | Quinazolinones | nih.gov |
| Aerobic Oxidative Cyclization | o-anthranilamides and aldehydes | laccase/DDQ, air or O2, aqueous media | Quinazolinones | rsc.org |
Microwave-Assisted and One-Pot Synthetic Protocols for Quinazoline Synthesis
The synthesis of the quinazoline scaffold, a core component of numerous biologically active compounds, has been significantly advanced through the adoption of modern synthetic techniques. Among these, microwave-assisted synthesis and one-pot protocols have emerged as powerful strategies for the efficient construction of quinazoline analogues, offering considerable advantages over classical methods. nih.govingentaconnect.com These techniques are characterized by shorter reaction times, improved yields, lower energy consumption, and often simpler work-up procedures. nih.govresearchgate.net
Microwave irradiation has proven to be a highly effective energy source for promoting the cyclization reactions central to quinazoline ring formation. nih.gov Unlike conventional heating which relies on thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. ingentaconnect.comnih.gov This often results in a dramatic acceleration of reaction rates, reducing synthesis times from hours to mere minutes. ingentaconnect.comresearchgate.netresearchgate.net For instance, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved using microwave irradiation. nih.gov This approach is applicable to a broad range of substrates, including the synthesis of functionalized dihydroquinazolines and quinazolinones from starting materials like 2-halobenzoic acids, amidines, anthranilic acid derivatives, and various amines. nih.govtandfonline.comsci-hub.cat The use of microwave assistance can also facilitate reactions under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.netnih.gov
One-pot multi-component reactions (MCRs) represent another cornerstone of modern quinazoline synthesis. These reactions combine two or more starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final product without the need to isolate intermediates. bohrium.com This approach enhances efficiency and atom economy, key principles in sustainable chemical synthesis. bohrium.comasianpubs.org One-pot procedures for quinazoline derivatives often involve the condensation of an aniline (B41778) derivative, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) or ammonium iodide. rsc.orgcolab.ws For example, a four-component reaction of anilines, aromatic aldehydes, and ammonium iodide has been developed for the facile, metal-free construction of substituted quinazolines. rsc.org Similarly, three-component reactions involving isatoic anhydride, an amine, and an aldehyde or ketone are commonly employed. bohrium.comopenmedicinalchemistryjournal.com These protocols are often compatible with microwave heating, creating a synergistic effect that further enhances synthetic efficiency. researchgate.nettandfonline.com
The table below summarizes various microwave-assisted and one-pot synthetic strategies for quinazoline analogues.
| Starting Materials | Catalyst/Conditions | Key Features | Reference(s) |
| 2-Aminobenzamide (B116534), Benzyl (B1604629) alcohol | CuI, Cs₂CO₃, Microwave, Solvent-free | Green, one-pot synthesis, moderate to high yields (up to 92%). | nih.gov |
| Anthranilic acid, Phenyl acetyl chloride, Substituted anilines | Microwave, Solvent-free | Rapid (10-20 min), good yields (66-97%), three-component cyclocondensation. | researchgate.net |
| Substituted 2-halobenzoic acids, Amidines | Iron-catalyzed, Microwave, Water or DMF | Green, rapid, applicable to a broad range of substrates, ligand-free option. | sci-hub.cat |
| Isatoic anhydride, Aromatic aldehydes, Anilines | Aluminum sulfate, Refluxing ethanol | One-pot, three-component condensation. | bohrium.com |
| 2-Aminobenzonitrile, Ortho-esters, Amines | Microwave irradiation | Straightforward, rapid method for 4-aminoquinazolines. | nih.gov |
| 6-Iodo-2-undecylquinazolin-4(3H)-one, Alkyl halides | Microwave irradiation | Eco-friendly, high yields (86-93%) in minutes (4-8 min). | researchgate.net |
Green Chemistry Principles in the Synthesis of Quinazoline Hybrids
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like quinazoline hybrids to minimize environmental impact. magnusconferences.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies include the use of eco-friendly solvents, energy-efficient methods, renewable starting materials, and catalysts that are both efficient and recyclable. magnusconferences.comresearchgate.net
A primary focus of green quinazoline synthesis is the replacement of volatile and toxic organic solvents. Water has been successfully employed as a reaction medium for the iron-catalyzed, microwave-assisted synthesis of quinazolinones, offering an environmentally benign alternative. sci-hub.cat Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been utilized in the synthesis of quinazolinone derivatives, sometimes in combination with microwave heating. tandfonline.comresearchgate.net Furthermore, solvent-free, or "neat," reaction conditions, often facilitated by microwave irradiation or grinding methods, represent an ideal green approach by completely eliminating solvent waste. nih.govresearchgate.net
Energy efficiency is another core principle, directly addressed by the use of microwave-assisted synthesis, which significantly reduces reaction times and energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net Multi-component reactions (MCRs) contribute to the greenness of a synthesis by improving atom economy, as more atoms from the reactants are incorporated into the final product, thus generating less waste. asianpubs.orgrsc.org
The development and use of novel, recyclable catalysts is also a significant area of research. For instance, a magnetic nano-catalyst based on graphene oxide supported with copper has been designed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. nih.gov Metal-free synthesis, such as the use of an organocatalyst like salicylic (B10762653) acid for the oxidative condensation to form 2-substituted quinazolines, also represents a greener approach by avoiding potentially toxic and expensive heavy metals. nih.gov
The following table highlights the application of green chemistry principles in the synthesis of quinazoline derivatives.
| Green Chemistry Principle | Application in Quinazoline Synthesis | Advantages | Reference(s) |
| Use of Greener Solvents | Iron-catalyzed cyclization in water; Use of Deep Eutectic Solvents (DES) like choline (B1196258) chloride:urea. | Environmentally benign, abundant, cheap, reduced toxicity. | tandfonline.comsci-hub.cat |
| Energy Efficiency | Microwave-assisted organic synthesis (MAOS) to accelerate reactions. | Significant reduction in reaction time, lower energy input, higher yields, fewer side products. | tandfonline.comnih.govresearchgate.net |
| Atom Economy | One-pot, multi-component reactions (e.g., four-component synthesis from anilines and aldehydes). | High efficiency, reduced number of synthetic steps and purification stages, less waste. | bohrium.comrsc.org |
| Use of Recyclable Catalysts | Magnetic graphene oxide nano-catalyst with supported copper for three-component synthesis. | Easy separation and recovery of the catalyst, reusability for multiple cycles, cost-effective. | nih.gov |
| Avoiding Hazardous Reagents | Metal-free synthesis using organocatalysts (e.g., salicylic acid) or catalyst-free conditions under microwave irradiation. | Avoids transition metal contamination, reduces toxicity and environmental impact. | rsc.orgnih.gov |
| Solvent-Free Conditions | Neat reaction of 2-aminobenzamide and benzyl alcohol under microwave irradiation. | Eliminates solvent waste, simplifies work-up procedures, reduces environmental pollution. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 6 Iodo 4 Pyrrolidin 1 Yl Quinazoline Analogues
Elucidating the Pharmacological Role of the Pyrrolidin-1-yl Substituent at C-4
The five-membered pyrrolidine (B122466) ring is a saturated, non-planar heterocycle that adopts distinct "envelope" or "twist" conformations. This conformational flexibility, often described as pseudorotation, allows the substituent to orient itself optimally within a receptor's binding pocket. The spatial arrangement of the pyrrolidine ring can be influenced by substituents on the ring itself, which can lock it into a preferred conformation, thereby affecting binding affinity. For instance, studies on proline, a substituted pyrrolidine, have shown that electronegative or sterically demanding groups on the pyrrolidine ring control its puckering, which in turn dictates how it presents its pharmacophoric features to a biological target.
The steric bulk of the pyrrolidin-1-yl group, compared to smaller amines or larger groups like piperidine, plays a critical role. Its size can provide favorable van der Waals contacts within a binding site without inducing steric clashes that would reduce affinity. In the context of kinase inhibitors, for example, the C-4 substituent often projects into a specific region of the ATP-binding site, and the precise volume and shape of the pyrrolidinyl group can be essential for achieving high potency and selectivity. Studies on phosphoinositide 3-kinase delta (PI3Kδ) inhibitors have shown that introducing a pyrrolidineoxy group at the C-4 position of a quinazoline (B50416) core leads to potent and selective compounds, highlighting the favorable steric and conformational profile of this moiety. nih.gov
The nitrogen atom of the pyrrolidin-1-yl group is sp³-hybridized and possesses a lone pair of electrons, making it a potent electron-donating group (EDG) through resonance and inductive effects. This electronic contribution significantly modulates the electron density of the entire quinazoline ring system. The increased electron density, particularly at the N-1 and N-3 positions of the quinazoline core, can enhance the strength of crucial hydrogen bonds with hinge region residues in protein kinases.
Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline-based inhibitors have often highlighted the importance of the electronic nature of the C-4 substituent. An electron-donating group at this position can increase the basicity of the quinazoline nitrogens, which are key hydrogen bond acceptors for anchoring the inhibitor in the enzyme's active site. This enhanced binding can translate directly to improved inhibitory potency. Conversely, the introduction of electron-withdrawing groups at the C-4 position has been shown in some kinase inhibitor series to decrease activity, underscoring the positive contribution of the pyrrolidine's electron-donating character. nih.gov
The Impact of Iodine at the C-6 Position on Molecular Recognition and Activity
The C-6 position of the quinazoline ring is often solvent-exposed in many kinase binding sites, making it an ideal point for modification to enhance potency and selectivity. The introduction of a large, polarizable iodine atom at this position has profound effects on molecular interactions.
One of the most significant contributions of the iodine atom to bioactivity is its ability to form halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or an oxygen atom from an amino acid side chain (e.g., Asp, Glu, Ser, Thr). acs.org
The strength of a halogen bond is dependent on the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org Iodine, being the largest and most polarizable of the common halogens, forms the strongest halogen bonds. biorxiv.org This interaction can be a critical anchoring point, providing additional binding affinity and specificity for the target protein. Molecular dynamics simulations and structural analyses have confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes. researchgate.net The directionality of the C–I···O interaction is a key feature, with the angle approaching 180°, making it a highly specific and valuable tool in rational drug design. acs.org
Structure-activity relationship studies comparing different halogens at the C-6 position consistently demonstrate the unique contribution of iodine. While smaller halogens like fluorine and chlorine are often used to modulate physicochemical properties such as metabolic stability and membrane permeability, bromine and iodine are more frequently employed to enhance potency through stronger interactions. nih.gov
In a series of kinase inhibitors, the binding enthalpy becomes progressively more favorable from fluorine to iodine, correlating with the increasing size and σ-hole character of the halogen. nih.gov This indicates a stronger, more stabilizing interaction for the iodo-substituted analogue. However, this enthalpic gain can sometimes be offset by an unfavorable entropic penalty. nih.gov Despite this, the iodo-substituent often provides the highest potency. For example, in studies on 6-substituted quinazolines, the presence of a halogen has been shown to improve anticancer effects, with the specific choice of halogen being critical for optimizing activity. nih.govnih.gov The data below illustrates how inhibitory activity can vary with the halogen substituent at the C-6 position in a generic quinazoline kinase inhibitor series.
| Compound ID | C-6 Substituent | Target Kinase | IC50 (nM) |
| 1a | -F | EGFR | 22.7 |
| 1b | -Cl | EGFR | 5.6 |
| 1c | -Br | EGFR | 7.4 |
| 1d | -I | EGFR | Data not available |
| Data derived from a representative study on 4-anilino-6-aminoquinazolines, which highlights the trend of halogen substitution effects. nih.gov Note that a direct comparison including an iodo-analogue in this specific series was not provided in the source. |
Strategic Modifications of the Quinazoline Core for Optimized Biological Performance
Beyond substitutions at the C-4 and C-6 positions, strategic modifications of the quinazoline core itself are employed to fine-tune pharmacological properties. These modifications often involve bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties to enhance activity, improve selectivity, or optimize pharmacokinetic profiles.
One common strategy is the fusion of additional heterocyclic rings to the quinazoline scaffold, creating condensed polycyclic systems. For example, fusing a triazole ring to the quinazoline core has led to the development of novel inhibitors targeting different kinases. nih.gov This approach can alter the shape, rigidity, and electronic properties of the molecule, allowing it to access new binding interactions or improve its fit within the target's active site.
Another strategy involves the replacement of the entire quinazoline core with a bioisosteric scaffold, such as a pyrido[3,4-d]pyrimidine (B3350098) or benzimidazole. These core modifications can fundamentally change the molecule's interaction profile. For instance, replacing a pyrimidine (B1678525) with a quinazoline has been shown to enhance hydrophobic interactions in the active pocket of Aurora kinases, leading to improved anticancer activity. acs.org Such strategic changes are guided by a deep understanding of the target's structure and are essential for developing next-generation inhibitors with superior efficacy and safety profiles. nih.govmdpi.com
Identification of Crucial Pharmacophoric Elements for Target Engagementnih.govnih.gov
The precise engagement of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline analogues with their biological targets is dictated by a specific arrangement of pharmacophoric features. These features, comprising hydrogen bond donors and acceptors, hydrophobic regions, and specific substituent effects, collectively contribute to the binding affinity and selectivity of these compounds. Structure-activity relationship (SAR) studies and pharmacophore modeling have been instrumental in elucidating the key molecular characteristics necessary for potent biological activity.
The quinazoline core itself serves as a fundamental scaffold, with the nitrogen atoms at positions 1 and 3 being critical for target interaction. SAR studies on various quinazoline-based inhibitors have consistently highlighted the importance of the N-1 and N-3 positions in forming hydrogen bonds with key amino acid residues within the ATP-binding site of kinases. Specifically, the N-1 of the quinazoline ring can form a hydrogen bond with the hinge region of protein kinases, a common interaction for this class of inhibitors.
The iodine atom at the 6-position of the quinazoline ring significantly impacts the molecule's physicochemical properties and target interactions. The presence of a halogen at this position, particularly iodine, is known to increase the lipophilicity of the compound, which can enhance cell membrane permeability and potentially improve target engagement. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding site, thereby stabilizing the ligand-target complex. In some series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the presence of the iodine atom has been associated with notable cytotoxic activity against various cancer cell lines.
Interactive Data Table: SAR of 4-Pyrrolidineoxy Quinazoline Analogues as PI3Kδ Inhibitors nih.gov
| Compound | R Group | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| 12b | Cyclopropyl | 9.3 | >1000 | 187 | 115 |
| 12d | 2-Methoxyethyl | 4.5 | >1000 | 125 | 78 |
| 12e | 2-Hydroxyethyl | 15.6 | >1000 | 256 | 134 |
The data in the table above illustrates the impact of substitutions on the pyrrolidine ring at the 4-position of the quinazoline core on PI3Kδ inhibitory activity and selectivity.
A generalized pharmacophore model for quinazoline-based inhibitors often includes:
A heterocyclic ring system (the quinazoline core) that acts as a scaffold.
One or two hydrogen bond acceptors (typically the nitrogen atoms at N-1 and N-3).
A hydrophobic aromatic feature (the benzene (B151609) ring of the quinazoline).
A hydrophobic or cyclic substituent at the 4-position (such as the pyrrolidinyl group) that occupies a specific hydrophobic pocket.
A halogen bond donor at the 6-position (the iodo group) for enhanced binding affinity.
In the context of this compound analogues, the interplay between the hydrogen bonding capacity of the quinazoline nitrogens, the hydrophobic contribution of the pyrrolidinyl moiety, and the potential for halogen bonding from the 6-iodo substituent are all critical for effective target engagement.
Computational Chemistry and in Silico Approaches in Quinazoline Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a quinazoline (B50416) derivative, and its protein target at a molecular level.
In studies of related quinazoline compounds, docking simulations have been pivotal in elucidating binding modes. For instance, in research on quinazolinone-based inhibitors of Inositol Hexakisphosphate Kinase (IP6K), a compound featuring a 6-pyrrolidinyl group was docked into the ATP binding site of the IP6K1 enzyme. The simulation predicted that the quinazolinone amide forms a key hydrogen bond with the N212 residue in the hinge region of the kinase. The 6-pyrrolidinyl group itself was predicted to occupy a distinct pocket, suggesting areas for further structural modification to enhance potency.
Similarly, docking studies on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed a strong correlation between their experimental cytotoxic activity and their calculated binding affinity for dihydrofolate reductase (DHFR), a common anticancer target. These simulations provide valuable insights into the structure-activity relationships (SAR) that govern the biological effects of the quinazoline core.
Table 1: Example Molecular Docking Parameters for Quinazoline Derivatives
| Parameter | Description | Example Finding for a Related Quinazoline |
|---|---|---|
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) that the ligand binds to. | Inositol Hexakisphosphate Kinase (IP6K1) |
| Binding Site | The specific region on the target protein where the ligand binds. | ATP binding site |
| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. | Hydrogen bond between the quinazolinone amide and the N212 residue of the kinase hinge region. |
| Docking Score | A numerical value representing the predicted binding affinity of the ligand to the target. | Docking scores for quinazolin-4(3H)-one-morpholine hybrids against VEGFR2 reached -12.407 kcal/mol. |
Quantum Chemical Descriptors and Electronic Structure Analysis (e.g., HOMO/LUMO)
Quantum chemical calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity.
For quinazoline derivatives, these methods have been employed to correlate electronic structure with biological activity. A study utilizing Density Functional Theory (DFT) on synthesized quinazoline derivatives calculated a series of quantum chemical properties, including EHOMO, ELUMO, the energy gap (ΔE), dipole moment (μ), hardness (η), and softness (σ). A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can more readily participate in electron-transfer interactions with a biological target. Such analyses are crucial for understanding the underlying electronic factors that contribute to a compound's mechanism of action.
Table 2: Key Quantum Chemical Descriptors in Quinazoline Research
| Descriptor | Definition | Significance in Drug Design |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | Indicates the propensity of a molecule to interact with electron-deficient sites on a receptor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | Indicates the propensity of a molecule to interact with electron-rich sites on a receptor. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. |
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. Early assessment of ADME properties is critical to avoid costly failures in later stages of drug development. These models can predict a wide range of parameters, including solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Numerous studies on novel quinazoline derivatives incorporate ADME predictions to assess their drug-likeness. For example, in the development of quinazolin-4(3H)-one-morpholine hybrids as anti-lung cancer agents, ADME prediction was used to evaluate their physicochemical parameters. Similarly, in silico ADME studies of other quinazolinone series designed as PARP-1 inhibitors indicated favorable drug-like properties, suggesting their suitability as drug candidates. These predictive models help prioritize which compounds should be synthesized and tested in vitro, streamlining the drug discovery process.
Molecular Dynamics Simulations to Elucidate Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked complex and to understand how the ligand and protein adapt to each other's presence.
In the study of quinazoline derivatives, MD simulations have confirmed the stability of predicted binding poses. For a potent quinazoline-morpholine hybrid docked with the VEGFR2 kinase, MD simulations showed that the complex remained stable, with strong hydrogen bonds being maintained for over 90% of the simulation time. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms in the complex further indicated high stability. Such simulations provide a higher level of confidence in the docking results and offer deeper insights into the specific interactions that anchor the ligand in the binding site.
Development and Application of Pharmacophore Models
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are used to screen large virtual libraries for new compounds that possess the required features and to guide the design of new molecules with improved potency.
Pharmacophore modeling has been successfully applied to various classes of quinazoline inhibitors. In one study, a ligand-based pharmacophore model was generated for 6-arylquinazolin-4-amines that act as inhibitors of Cdc2-like kinase 4 (Clk4). The resulting model was consistent with docking results and provided valuable insights into the structure-activity profile of these analogs. Another project identified a five-point pharmacophore model for a pyrazoloquinazoline class of PLK-1 inhibitors, which included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. These models serve as powerful tools for identifying novel and structurally diverse quinazoline-based compounds.
Prospective Research Avenues and Therapeutic Implications
Rational Design of Next-Generation Quinazoline (B50416) Analogues
The rational design of new therapeutic agents hinges on understanding the structure-activity relationships (SAR) of a lead compound. For 6-Iodo-4-(pyrrolidin-1-yl)quinazoline, future design strategies would likely focus on systematic modifications of its three key components to optimize potency, selectivity, and pharmacokinetic properties.
The quinazoline core itself offers a rigid and versatile platform. Substitutions at the 4-position with amino groups are particularly well-documented, forming the basis for numerous kinase inhibitors. nih.gov The pyrrolidine (B122466) ring at this position is a saturated heterocycle that can improve aqueous solubility and metabolic stability, and its conformation can be crucial for fitting into specific binding pockets. Research on similar structures has shown that introducing a pyrrolidineoxy or piperidineamino group at the 4-position can lead to potent and highly selective inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ). nih.gov
The iodine atom at the 6-position significantly influences the molecule's properties. Its large size and lipophilicity can enhance binding through hydrophobic interactions and potentially form halogen bonds with the target protein. Previous work has indicated that an iodine atom at position 6 can increase the lipophilicity and molecular absorption of quinazolinone derivatives. nih.gov However, the impact of this substituent is highly context-dependent; in some cases, an iodo-group at C-6 has been found to be detrimental to antimicrobial activity, suggesting that its benefit must be evaluated for each specific biological target. nih.gov
Future rational design could explore the following modifications:
Modification of the 6-Position: Replacing the iodo group with other halogens (Br, Cl, F) or small alkyl groups to fine-tune lipophilicity and steric interactions.
Alteration of the 4-Position Substituent: Introducing substituents on the pyrrolidine ring to probe for additional binding interactions or modifying the linker to the quinazoline core.
Substitution at Other Positions: Adding small groups at the 2, 7, or 8-positions of the quinazoline ring to further optimize the compound's drug-like properties.
| Compound ID | Modification from Parent Compound | Rationale for Design | Predicted Impact on Activity (Hypothetical) |
|---|---|---|---|
| Analogue-1A | 6-Iodo → 6-Chloro | Reduce lipophilicity, explore halogen bond interactions. | Potentially altered selectivity and potency. |
| Analogue-1B | Pyrrolidin-1-yl → 3-Hydroxy-pyrrolidin-1-yl | Introduce hydrogen bond donor to probe binding pocket. | May increase potency if H-bond is favorable. |
| Analogue-1C | Addition of 2-Methyl group | Explore steric tolerance at the 2-position. | Could enhance or disrupt binding depending on target topology. |
| Analogue-1D | Pyrrolidin-1-yl → Piperidin-1-yl | Alter ring size and conformation. | May impact binding affinity and selectivity. nih.gov |
Identification of Novel Molecular Targets for Therapeutic Intervention
The broad bioactivity of the quinazoline scaffold suggests that this compound could modulate multiple molecular targets. mdpi.com A primary avenue of investigation would be its potential as a kinase inhibitor. The 4-aminoquinazoline framework is a well-established pharmacophore for inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Several FDA-approved anticancer drugs, including gefitinib (B1684475) and erlotinib, are based on this core structure. nih.gov
Furthermore, the presence of the 4-pyrrolidinyl moiety points toward other potential kinase targets. A study on 4-pyrrolidineoxy substituted quinazolines identified potent and selective inhibitors of PI3Kδ, a key enzyme in B-cell signaling that is a target for B-cell malignancies. nih.gov This makes the PI3K family of enzymes a high-priority target for evaluation.
Beyond kinases, quinazoline derivatives have been reported to inhibit other critical enzymes involved in disease. For instance, various iodinated quinazolinones have been investigated as inhibitors of dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer therapies. nih.gov Poly(ADP-ribose) polymerase (PARP) is another enzyme family targeted by quinazolinone-based compounds, crucial for DNA repair and a validated target in oncology. nih.gov Given these precedents, a comprehensive screening campaign against a panel of disease-relevant enzymes would be a logical step to uncover the therapeutic potential of this specific compound.
| Potential Molecular Target | Therapeutic Area | Rationale for Investigation |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Oncology | The 4-aminoquinazoline core is a classic EGFR inhibitor scaffold. nih.gov |
| Phosphoinositide 3-Kinase Delta (PI3Kδ) | Oncology, Immunology | Analogues with 4-position heterocyclic substitutions show high potency and selectivity for PI3Kδ. nih.gov |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology | The quinazoline scaffold is common in VEGFR inhibitors. nih.gov |
| Dihydrofolate Reductase (DHFR) | Oncology, Infectious Disease | Iodinated quinazolinones have shown activity against DHFR. nih.gov |
| Poly(ADP-ribose) Polymerase (PARP) | Oncology | The quinazolinone scaffold has been successfully utilized to develop PARP inhibitors. nih.gov |
Strategies to Address Drug Resistance and Improve Therapeutic Efficacy
A significant challenge in targeted therapy, particularly in oncology, is the development of drug resistance. For kinase inhibitors, this often occurs through mutations in the kinase domain that prevent effective drug binding. Future research on this compound analogues should proactively consider strategies to overcome potential resistance mechanisms.
One approach is the development of covalent inhibitors . By incorporating a reactive group (e.g., an acrylamide) onto the quinazoline scaffold, analogues can be designed to form an irreversible covalent bond with a non-catalytic cysteine residue near the ATP-binding site of the target kinase. This can provide sustained inhibition and maintain activity against mutations that weaken non-covalent binding.
Another strategy is to design allosteric inhibitors . These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity. This approach can be effective against resistance mutations that arise within the primary binding pocket.
Improving therapeutic efficacy also involves optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The pyrrolidine moiety and the iodo substituent are key handles for modification to enhance metabolic stability, improve oral bioavailability, and fine-tune the pharmacokinetic profile to ensure sustained target engagement in vivo.
Exploration of Combination Therapies and Synergistic Effects
To enhance therapeutic outcomes and combat drug resistance, modern drug development often focuses on combination therapies. Assuming this compound or its optimized analogues demonstrate activity against a specific cancer-related target, they could be evaluated in combination with other therapeutic modalities.
Combination with Chemotherapy: A targeted agent can sensitize cancer cells to traditional cytotoxic drugs, potentially allowing for lower, less toxic doses of chemotherapy while achieving a greater therapeutic effect.
Combination with Other Targeted Agents: A dual-pronged attack on oncogenic signaling pathways can produce synergistic effects and prevent the cancer cells from rerouting signals to escape the effects of a single agent. For example, if the compound inhibits the PI3K pathway, combining it with an inhibitor of the MAPK/ERK pathway could be a powerful strategy.
Combination with Immunotherapy: Targeted therapies can induce immunogenic cell death, releasing tumor antigens that can be recognized by the immune system. Combining a quinazoline-based inhibitor with an immune checkpoint inhibitor (e.g., an anti-PD-1 antibody) could enhance the anti-tumor immune response and lead to more durable clinical outcomes.
| Combination Agent Class | Example Agent | Rationale for Combination | Expected Synergistic Effect |
|---|---|---|---|
| Standard Chemotherapy | Paclitaxel | Inhibit cell signaling (quinazoline) and disrupt mitosis (paclitaxel). | Enhanced cancer cell killing and overcoming resistance. |
| MAPK Pathway Inhibitor | Trametinib (MEK Inhibitor) | Simultaneous blockade of two key oncogenic signaling pathways (e.g., PI3K and MAPK). | Prevent pathway crosstalk and compensatory signaling. |
| Immune Checkpoint Inhibitor | Pembrolizumab (anti-PD-1) | Targeted therapy-induced tumor antigen release coupled with enhanced T-cell activity. | Improved tumor recognition by the immune system and durable response. |
Q & A
Q. What are the standard synthetic routes for 6-iodo-4-(pyrrolidin-1-yl)quinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a quinazoline core. For iodination at the 6-position, direct halogenation or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) is used. Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine .
- Temperature : Reactions at 80–100°C improve substitution efficiency but may require inert atmospheres to prevent decomposition .
- Catalysts : Pd/Cu catalysts for coupling reactions reduce side products .
Table 1 : Example yields under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 62 |
| DMSO | Pd(OAc)₂ | 100 | 76 |
| Ethanol | K₂CO₃ | 60 | 35 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine N–H protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HR-MS : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₃IN₃: calculated 362.02, observed 362.03) .
- XRD : Resolve iodine positioning in the crystal lattice for stereoelectronic studies .
Q. What preliminary assays assess the compound's bioactivity?
- Methodological Answer :
- Kinase inhibition screening : Use ATP-binding assays (e.g., EGFR or VEGFR2 kinases due to quinazoline's affinity ).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations .
- Solubility/stability : HPLC monitoring under physiological pH (e.g., PBS at 7.4) .
Advanced Research Questions
Q. How can low yields in the iodination step be optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., iodine source (NIS vs. I₂), solvent (THF vs. DCM), and stoichiometry). Use response surface models to identify optimal conditions .
- Microwave-assisted synthesis : Shorten reaction time (e.g., 30 min at 120°C) while maintaining >70% yield .
- In situ quenching : Monitor via TLC and quench excess iodine with Na₂S₂O₃ to minimize byproducts .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify conformational discrepancies .
- Dynamic NMR : Probe tautomerism or rotational barriers (e.g., pyrrolidine ring puckering) causing peak splitting .
- Cross-validation : Use 2D NMR (COSY, HSQC) to reassign signals misaligned with simulations .
Q. What strategies improve selectivity in kinase inhibition assays?
- Methodological Answer :
- SAR analysis : Modify substituents at the 2- and 7-positions (e.g., electron-withdrawing groups reduce off-target effects) .
- Molecular docking : Simulate binding poses in kinase ATP pockets (e.g., AutoDock Vina) to prioritize derivatives with higher shape complementarity .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS to track degradation products .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks, sampling weekly to assess hydrolysis or dimerization .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
Methodological Tables
Table 2 : Common Analytical Techniques and Parameters
Table 3 : Computational Tools for Reaction Optimization
| Tool | Function | Reference |
|---|---|---|
| Gaussian 16 | Transition state modeling for iodination | |
| AutoDock Vina | Kinase binding affinity predictions | |
| JMP Pro | DoE and response surface analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
